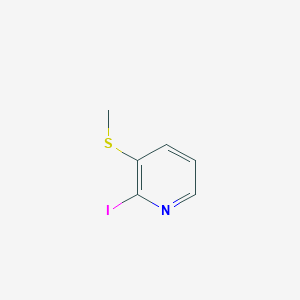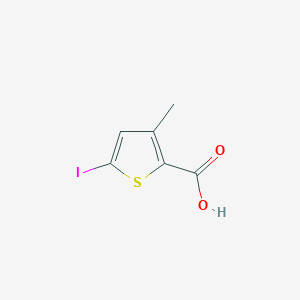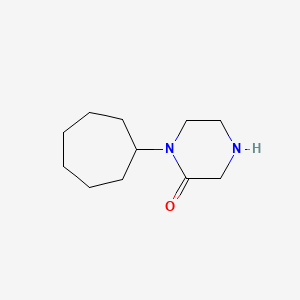
(2-Methyl-4-nitrophenyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-4-nitrophenyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a benzene ring substituted with a methyl group and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-4-nitrophenyl)phosphonic acid typically involves the reaction of 2-methyl-4-nitrophenol with phosphorus trichloride, followed by hydrolysis. The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for phosphonic acids generally involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: (2-Methyl-4-nitrophenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phosphonic acid group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate are often used under basic conditions.
Major Products:
Reduction of the nitro group: Produces (2-Methyl-4-aminophenyl)phosphonic acid.
Substitution reactions: Can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (2-Methyl-4-nitrophenyl)phosphonic acid is used as a building block in the synthesis of more complex organophosphorus compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: Its structural similarity to natural phosphates allows it to interact with biological systems in unique ways .
Industry: In the industrial sector, this compound is used as a corrosion inhibitor and in the formulation of specialty chemicals. Its ability to form stable complexes with metals makes it valuable in various applications .
Mecanismo De Acción
The mechanism of action of (2-Methyl-4-nitrophenyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or metal ions. The phosphonic acid group can mimic the phosphate group in biological systems, allowing it to inhibit enzyme activity by binding to the active site. Additionally, the compound can form stable complexes with metal ions, which can be utilized in various industrial applications .
Comparación Con Compuestos Similares
- 4-Nitrophenylphosphonic acid
- 2-Methylphenylphosphonic acid
- 4-Methylphenylphosphonic acid
Comparison: (2-Methyl-4-nitrophenyl)phosphonic acid is unique due to the presence of both a methyl and a nitro group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its analogs .
Propiedades
Fórmula molecular |
C7H8NO5P |
|---|---|
Peso molecular |
217.12 g/mol |
Nombre IUPAC |
(2-methyl-4-nitrophenyl)phosphonic acid |
InChI |
InChI=1S/C7H8NO5P/c1-5-4-6(8(9)10)2-3-7(5)14(11,12)13/h2-4H,1H3,(H2,11,12,13) |
Clave InChI |
NKVDWVIMDKLENB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](=O)[O-])P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Methoxyphenyl)methyl]-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole](/img/structure/B13877553.png)
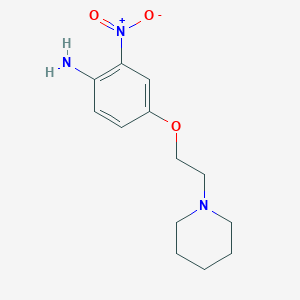
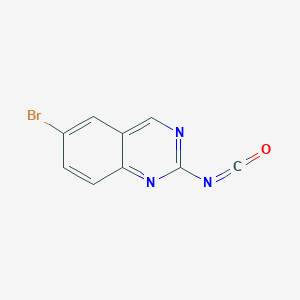

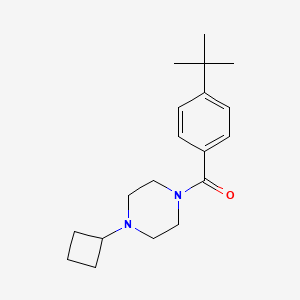
![Ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate](/img/structure/B13877580.png)
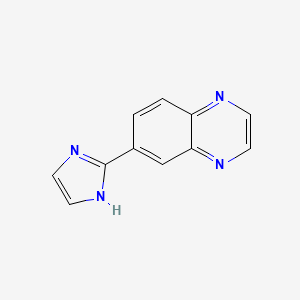

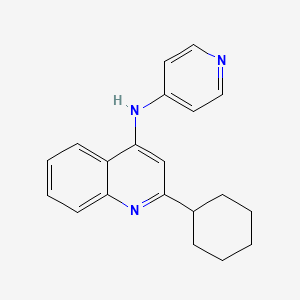
![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13877588.png)
